![molecular formula C21H15ClN2O B12586037 Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-80-0](/img/structure/B12586037.png)
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a quinoxaline ring system attached to a phenol group through a chlorophenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with o-phenylenediamine to form 3-(3-chlorophenyl)quinoxaline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-chloro-3-methyl-
- Phenol, 4-[[3-(4-chlorophenyl)-2-quinoxalinyl]methyl]-
Uniqueness
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is unique due to the specific positioning of the chlorophenyl and quinoxaline groups, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
649739-80-0 |
|---|---|
Fórmula molecular |
C21H15ClN2O |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
4-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-5-3-4-15(13-16)21-20(12-14-8-10-17(25)11-9-14)23-18-6-1-2-7-19(18)24-21/h1-11,13,25H,12H2 |
Clave InChI |
BLUZOUGGQJQXIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
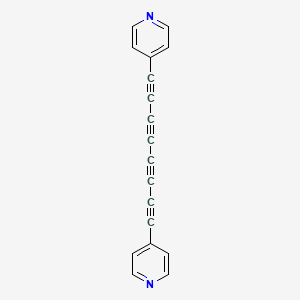
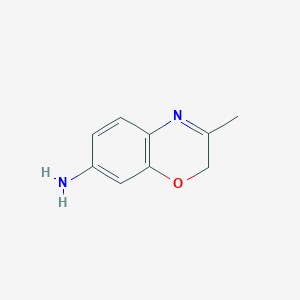
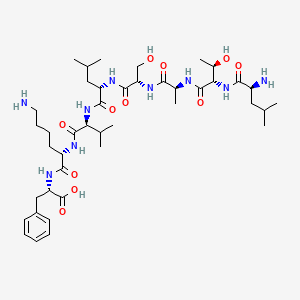
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
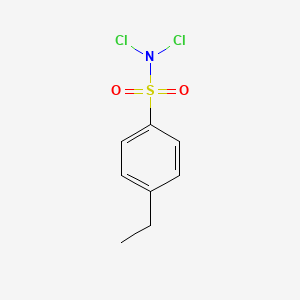
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
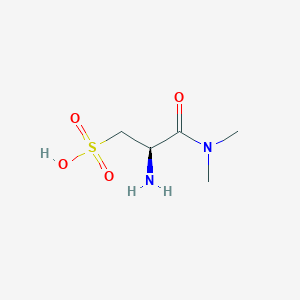
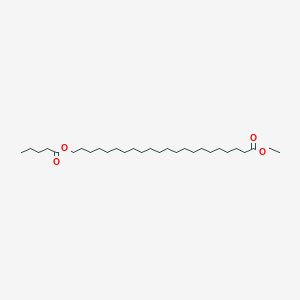
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
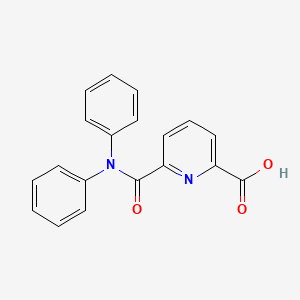
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
